molecular formula C23H16FNO3 B2893310 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide CAS No. 923131-64-0

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide

Cat. No.: B2893310
CAS No.: 923131-64-0
M. Wt: 373.383
InChI Key: QIXOXNIDLMYXAZ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a chromenone-derived benzamide compound characterized by a 4-fluorophenyl group at the 2-position of the chromenone core and a 4-methylbenzamide substituent at the 6-position. Chromenones (4H-chromen-4-one) are oxygen-containing heterocycles with demonstrated bioactivity in medicinal chemistry, particularly as kinase inhibitors or anti-inflammatory agents. The fluorine atom at the para position of the phenyl ring and the methyl group on the benzamide moiety likely influence its electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-2-4-16(5-3-14)23(27)25-18-10-11-21-19(12-18)20(26)13-22(28-21)15-6-8-17(24)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXOXNIDLMYXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide typically involves multiple steps, starting with the formation of the chromone core. One common approach is the condensation of 2-(4-fluorophenyl)-4H-chromen-4-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The chromone core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the chromone structure.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its chromone core makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, this compound has shown potential in various assays, including antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for further research in drug discovery.

Medicine: In medicine, the compound has been investigated for its therapeutic potential. Studies have explored its use in treating conditions such as inflammation, oxidative stress, and certain types of cancer.

Industry: In the industry, this compound is used in the formulation of various products, including pharmaceuticals and agrochemicals. Its versatility and biological activity make it a valuable component in the development of new products.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Substituent Variations on the Chromenone Core

  • N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide (CAS 921556-18-5): This analog replaces the 4-methylbenzamide with a 3,4,5-trimethoxybenzamide group.
  • 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1): Features a 2-methylphenyl group on the chromenone core instead of 4-fluorophenyl. The ortho-methyl group introduces steric hindrance, which may alter binding interactions in biological targets. The chloro substituent on benzamide increases molecular weight (389.8 g/mol) and lipophilicity relative to the target compound’s methyl group .
  • N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2) :
    Substitutes the para-fluorophenyl with a 2-fluorophenyl group, shifting the electronic effects (meta-directing vs. para-directing). The 2-methoxybenzamide substituent may reduce metabolic stability due to increased susceptibility to oxidative demethylation compared to 4-methylbenzamide .

Substituent Variations on the Benzamide Moiety

  • 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0) :
    Replaces the methyl group with a bromine atom, significantly increasing molecular weight (420.3 g/mol) and introducing a bulky halogen. Bromine’s strong electron-withdrawing effect could enhance binding affinity in hydrophobic pockets but may reduce solubility .

  • 3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 923191-98-4): Incorporates multiple methoxy groups on both the chromenone core and benzamide. This compound is highly polar, likely favoring aqueous solubility but limiting blood-brain barrier penetration compared to the target compound’s simpler methyl substituent .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide (Target) C23H16FNO3 373.38 4-fluorophenyl (chromenone); 4-methyl (benzamide)
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide C25H20FNO6 449.43 4-fluorophenyl (chromenone); 3,4,5-trimethoxy (benzamide)
4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide C23H16ClNO3 389.80 2-methylphenyl (chromenone); 4-chloro (benzamide)
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide C22H14BrNO3 420.30 Phenyl (chromenone); 4-bromo (benzamide)

Functional Implications of Substituent Modifications

  • Electronic Effects : Fluorine’s electron-withdrawing nature (in the target compound) enhances stability and may improve binding to electron-rich targets. Chloro/bromo substituents exert stronger inductive effects but increase molecular weight .
  • Solubility : Methyl and methoxy groups balance lipophilicity and solubility. Trimethoxy derivatives (e.g., CAS 921556-18-5) are more hydrophilic, whereas halogenated analogs (e.g., CAS 923233-39-0) favor lipid-rich environments .
  • Steric Considerations : Ortho-substituents (e.g., 2-methylphenyl in CAS 923211-76-1) may hinder rotational freedom or target binding, whereas para-substituents (e.g., 4-fluorophenyl) minimize steric clashes .

Biological Activity

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features, which include a fluorophenyl group and a chromenone moiety. This compound is believed to possess diverse biological activities, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H18_{18}FNO5_5
  • Molecular Weight : 419.4 g/mol
  • CAS Number : 921882-37-3

The presence of the fluorine atom in the structure enhances lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, similar to other flavonoid derivatives .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in disease processes. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound could possess anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms of action:

Study Findings
Study A (2022)Demonstrated that similar chromenone derivatives induce apoptosis in breast cancer cells through the activation of caspase pathways.
Study B (2023)Reported significant inhibition of AChE by related compounds, indicating potential for Alzheimer's treatment.
Study C (2023)Found anti-inflammatory activity in vitro, with reduced levels of pro-inflammatory cytokines upon treatment with chromenone derivatives.

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential applications in drug development:

  • Cancer Therapy : With its ability to induce apoptosis and inhibit cancer cell proliferation, this compound could serve as a lead molecule for developing new anticancer agents.
  • Neuroprotective Agents : Its inhibitory effects on cholinesterases suggest it could be further explored as a therapeutic agent for neurodegenerative diseases.
  • Anti-inflammatory Drugs : The compound's potential to modulate inflammatory responses opens avenues for treating various inflammatory disorders.

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